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Compound of Interest

Compound Name: Erythroxytriol P

Cat. No.: B12442708 Get Quote

Disclaimer: Initial research indicates that "Erythroxytriol P" is a natural product with limited

publicly available data on its specific biological targets and off-target effects. To provide a

valuable and practical guide for researchers, this document will use the well-characterized

tyrosine kinase inhibitor Imatinib (Gleevec) as a model compound. The principles and

methodologies described herein are broadly applicable to the characterization and mitigation of

off-target effects for novel therapeutic agents.

Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like Imatinib?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary

therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding

pocket, off-target binding to other kinases is a common challenge. These unintended

interactions can lead to a variety of outcomes, including unexpected toxicities (e.g.,

cardiotoxicity), altered efficacy, and confounding experimental results that can misrepresent the

drug's primary mechanism of action.[1] However, in some instances, off-target effects can

contribute to the drug's therapeutic benefit through a concept known as polypharmacology.[1]

Q2: What are the primary on-target and known off-target activities of Imatinib?

A2: Imatinib's primary targets are the BCR-ABL fusion protein in chronic myeloid leukemia

(CML), and the receptor tyrosine kinases c-KIT and PDGF-R.[2][3][4] However, it is known to

inhibit other kinases and proteins. Notable off-target effects include inhibition of the c-Abl
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kinase, which has been implicated in cardiotoxicity, and modulation of various immune cells.

Some studies suggest that certain off-target effects, such as those on mitochondrial respiration,

may contribute to some of its therapeutic outcomes in other diseases like diabetes.

Q3: What are the common strategies to minimize off-target effects in experimental settings?

A3: A multi-faceted approach is recommended to minimize and account for off-target effects:

Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that engages

the primary target without significantly affecting known off-targets. Conduct experiments

across a wide concentration range to distinguish on-target from off-target phenotypes.

Use of Structurally Unrelated Inhibitors: Confirm key findings with a different inhibitor that

targets the same primary protein but has a distinct chemical structure and likely a different

off-target profile.

Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically

knock down or knock out the primary target. If the resulting phenotype matches that

observed with the inhibitor, it provides strong evidence for an on-target effect.

Dose Optimization and Therapeutic Drug Monitoring (TDM): In clinical or in vivo studies,

optimizing the dose and monitoring plasma drug concentrations can help maintain efficacy

while minimizing toxicity. For Imatinib, a plasma concentration >1000 ng/mL is often

associated with better clinical outcomes in CML, and TDM can help achieve this target.

Q4: How can I experimentally identify the off-targets of my compound?

A4: Several methods can be employed for unbiased, proteome-wide identification of off-targets:

In Vitro Kinase Profiling: Screening the compound against a large panel of purified kinases is

the most direct way to identify potential off-target interactions. These services are

commercially available and provide quantitative data on inhibitory activity (e.g., IC50 values).

Chemical Proteomics: This approach uses an immobilized version of the drug to "pull down"

interacting proteins from cell lysates. The captured proteins are then identified by mass

spectrometry. This method can identify both kinase and non-kinase off-targets.
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Troubleshooting Guide
Problem Possible Cause Recommended Solution

Unexpected cell toxicity or

reduced viability at

concentrations that should be

specific for the primary target.

The compound may have

potent off-target effects on

kinases essential for cell

survival. For example, Imatinib

has been reported to cause

cardiotoxicity through

mechanisms that may be

independent of c-Abl inhibition,

possibly involving disruption of

autophagy and induction of ER

stress.

1. Perform a dose-response

curve to determine the precise

IC50 in your cell line. 2.

Conduct a cell viability assay

(e.g., MTT or resazurin assay)

to quantify cytotoxicity. 3.

Validate the phenotype with a

structurally unrelated inhibitor

or a genetic knockdown of the

primary target. 4. Assess

markers of cellular stress, such

as ER stress (e.g., CHOP,

ATF3 expression) or

autophagy disruption.

The observed cellular

phenotype does not match the

known function of the primary

target.

1. The inhibitor may be acting

on an off-target with an

opposing biological function. 2.

Inhibition of the primary target

may trigger unexpected

feedback loops or pathway

cross-talk.

1. Conduct a broad-panel

kinase screen to identify likely

off-targets. 2. Review the

literature for the known

selectivity profile of your

inhibitor. 3. Use a systems

biology approach to map the

potential downstream

consequences of inhibiting the

primary target.

Inconsistent results between

different primary cell donors or

cell lines.

1. Different cell types have

varying expression levels of

on- and off-target kinases. 2.

Genetic variability between

donors can influence drug

response.

1. Characterize your cells:

Before experiments, verify the

expression of the primary

target and key off-targets via

Western blot, qPCR, or flow

cytometry. 2. Increase the

sample size (n) by using cells

from multiple donors to ensure

results are robust.
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Data Presentation: Kinase Selectivity Profiles
The following tables summarize the inhibitory activity of Imatinib and a second-generation

inhibitor, Dasatinib, against their primary targets and a selection of common off-targets. This

illustrates how different inhibitors of the same primary target can have distinct selectivity

profiles. Dissociation constants (Kd) are a measure of binding affinity (lower values indicate

higher affinity), while IC50 values measure functional inhibition.

Table 1: Comparison of Dissociation Constants (Kd in nM) for Imatinib and Dasatinib

Kinase Target Imatinib (Kd, nM) Dasatinib (Kd, nM) Target Type

ABL1 25 <0.5 On-Target

KIT 80 5 On-Target

PDGFRα 150 28 On-Target

DDR1 3,800 30 Off-Target

SRC >10,000 0.8 Off-Target

LCK >10,000 1.1 Off-Target

Note: Data compiled from various sources. Absolute values may vary based on assay

conditions.

Table 2: Comparison of Inhibitory Concentrations (IC50 in nM) for Imatinib and Nilotinib

Kinase Target Imatinib (IC50, nM) Nilotinib (IC50, nM) Target Type

c-ABL 400 45 On-Target

BCR-ABL 250-750 20-30 On-Target

NQO2 1,800 1,000
Off-Target (non-

kinase)

Note: Data compiled from chemical proteomics and kinase activity assays.
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Experimental Protocols
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol outlines a standard method for determining the IC50 of a compound against a

panel of kinases. The assay measures the incorporation of radiolabeled phosphate from [γ-

³³P]ATP onto a substrate.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

Test compound (e.g., "Erythroxytriol P") stock solution (10 mM in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

[γ-³³P]ATP

ATP solution (10 mM)

96-well or 384-well plates

Phosphocellulose filter plates

Scintillation counter

Procedure:

Prepare 10-point, 3-fold serial dilutions of the test compound in DMSO.

In the wells of a microplate, add kinase reaction buffer.

Add the specific kinase to each well.

Add the serially diluted test compound or DMSO (vehicle control) to the wells.
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Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

Incubate for a predetermined time (e.g., 30-120 minutes) at 30°C.

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate

will bind to the filter.

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation

counter.

Calculate the percentage of kinase activity inhibition for each compound concentration

relative to the DMSO control and determine the IC50 value using non-linear regression

analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxic effects of a compound on cultured cells. The assay

measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT)

to purple formazan crystals.

Materials:

Adherent or suspension cells in culture

96-well cell culture plates

Test compound stock solution

Complete cell culture medium

MTT solution (5 mg/mL in PBS, filter-sterilized)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and

allow them to attach overnight.

Prepare serial dilutions of the test compound in complete culture medium.

Remove the old medium from the cells and add the medium containing the diluted

compound or vehicle control.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂

incubator.

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere. Mix

gently to ensure complete solubilization.

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference

wavelength of 630-690 nm can be used to subtract background.

Calculate cell viability as a percentage of the vehicle-treated control cells.
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Caption: Imatinib's primary mechanism of action in CML.

Experimental Workflow Diagram
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Caption: Workflow for identifying and mitigating off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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